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Compound of Interest

Compound Name: Capuramycin

Cat. No.: B022844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the detailed biosynthetic pathway of

capuramycin, a potent nucleoside antibiotic with significant antituberculosis activity.

Capuramycin and its analogues inhibit the essential bacterial enzyme MraY (phospho-N-

acetylmuramyl-pentapeptide translocase 1), a crucial player in peptidoglycan cell wall

synthesis. Understanding its biosynthesis is paramount for generating novel analogues with

improved therapeutic properties through synthetic biology and biocatalysis.

The Modular Architecture of Capuramycin
Capuramycin possesses a modular structure, assembled from three distinct chemical

moieties: a uridine-5′-carboxamide (CarU) core, an unusual unsaturated α-d-

mannopyranuronate, and an L-α-amino-ϵ-caprolactam (L-ACL) side chain.[1][2] Certain

variants, such as A-102395, feature a more complex arylamine-containing polyamide chain in

place of the L-ACL.[3] The biosynthesis is a convergent process, where each module is

synthesized independently before their final assembly.

Biosynthesis of the Uridine-5′-Carboxamide (CarU)
Core
The formation of the unique CarU nucleoside is the most well-characterized part of the

capuramycin pathway. It proceeds from two primary metabolites, Uridine-5'-monophosphate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b022844?utm_src=pdf-interest
https://www.benchchem.com/product/b022844?utm_src=pdf-body
https://www.benchchem.com/product/b022844?utm_src=pdf-body
https://www.benchchem.com/product/b022844?utm_src=pdf-body
https://www.benchchem.com/product/b022844?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10495429/
https://pubmed.ncbi.nlm.nih.gov/19401148/
https://www.researchgate.net/publication/232740497_Amalgamation_of_Nucleosides_and_Amino_Acids_in_Antibiotic_Biosynthesis_Discovery_of_an_L-ThreonineUridine-5_'-Aldehyde_Transaldolase
https://www.benchchem.com/product/b022844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(UMP) and L-Threonine (L-Thr), through a series of elegant enzymatic transformations.[1][4]

Step 1: Oxidative Dephosphorylation of UMP
The pathway initiates with the conversion of UMP to uridine-5′-aldehyde (UA). This reaction is

catalyzed by a non-heme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenase.[5][6] In

the A-102395 gene cluster, this enzyme is designated as Cpr19, while its well-studied homolog

in other pathways is LipL.[1][6] The enzyme performs a regio- and stereo-selective

hydroxylation at the C-5' position of UMP, which leads to the elimination of the phosphate group

to yield the aldehyde, UA.[6]

Step 2: C-C Bond Formation via Transaldolase Activity
The second key step involves a pyridoxal-5'-phosphate (PLP)-dependent transaldolase, which

amalgamates the nucleoside and amino acid components.[4] The enzyme, designated CapK or

Cpr25 in capuramycin clusters (homolog LipK), catalyzes a retro-aldol cleavage of L-

threonine, generating acetaldehyde and a glycine-PLP intermediate.[4] This intermediate then

attacks the uridine-5'-aldehyde (UA) in an aldol-type condensation to form the high-carbon

sugar nucleoside, (5′S,6′S)-5′-C-glycyluridine (GlyU).[4] This reaction is highly specific for L-

threonine as the amino acid donor.[4]

Final Steps to CarU
The subsequent enzymatic transformations from GlyU to the final uridine-5'-carboxamide

(CarU) are not yet fully biochemically established but are proposed to involve further oxidation

and modification steps within the gene cluster.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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